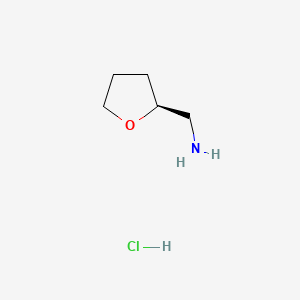

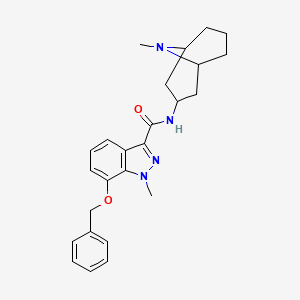

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using several methods.

科学的研究の応用

Excited State Hydrogen Atom Transfer in Solvent Wire Clusters

The study by Manca, Tanner, and Leutwyler (2005) explores the mechanism of excited-state hydrogen atom transfer (ESHAT) along solvent wire clusters attached to the aromatic molecule 7-hydroxyquinoline (7HQ). This research demonstrates the potential of quinoline derivatives in understanding molecular interactions and reaction pathways, specifically through H-atom transfer along a solvent wire as a series of Grotthuss-type translocation steps, highlighting their relevance in photochemistry and photophysics (Manca, Tanner, & Leutwyler, 2005).

Metabolism of 8-Aminoquinoline Antimalarial Agents

Research on the metabolism of 8-aminoquinoline antimalarial agents by Strother et al. (1981) reviews the effectiveness and metabolic pathways of quinoline derivatives used as antimalarial drugs. The study highlights the complexity of metabolizing these compounds, emphasizing their biological activities beyond simple drug interactions and shedding light on the pharmacokinetics and dynamics of quinoline-based drugs (Strother, Fraser, Allahyari, & Tilton, 1981).

Antioxidant Ethoxyquin and Its Analogues

De Koning (2002) reviews the antioxidant properties of ethoxyquin and its analogues, including quinoline derivatives, for their protective effects on polyunsaturated fatty acids in fish meal. This research illustrates the potential of quinoline compounds in food preservation and their antioxidative mechanisms, contributing to a better understanding of their applicability in maintaining food quality and safety (De Koning, 2002).

特性

IUPAC Name |

7-(4-methoxybutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-8-2-3-9-18-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBMTDTUHZAHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCOC1=CC2=C(CCC(=O)N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

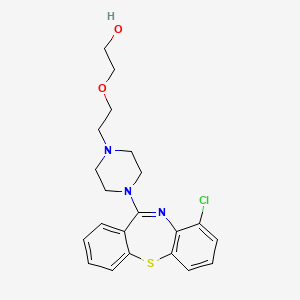

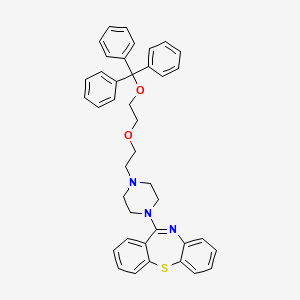

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)